1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea
Description
This compound belongs to a class of urea derivatives featuring a triazolo-azepine core, substituted with aryl groups. Its structure includes a 2-methoxyphenyl group, an m-tolyl (3-methylphenyl) moiety, and a triazolo-azepine scaffold linked via a methylene bridge.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17-9-8-10-18(15-17)24-23(29)28(19-11-5-6-12-20(19)30-2)16-22-26-25-21-13-4-3-7-14-27(21)22/h5-6,8-12,15H,3-4,7,13-14,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKSCCRRHXCAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the methoxyphenyl and tolyl groups. Common reagents used in these reactions include various amines, isocyanates, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antitumor Activity
Studies have shown that derivatives of triazolo compounds often exhibit significant antitumor properties. For instance, the triazole moiety is known to interact with various cellular targets involved in cancer progression. In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the methoxyphenyl group suggests potential antimicrobial activity. Preliminary studies indicate that this compound may be effective against certain bacterial strains. Further exploration into its mechanism of action could lead to the development of new antimicrobial agents.
CNS Activity
Given the structural similarity to known psychoactive compounds, there is potential for this compound to exhibit central nervous system (CNS) activity. Research into its effects on neurotransmitter systems could yield insights into its potential as an anxiolytic or antidepressant agent.
Applications in Medicinal Chemistry
The unique structure of 1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea positions it as a valuable scaffold for drug development.
Lead Compound Development
The compound can serve as a lead for synthesizing new derivatives with improved efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies can guide modifications to enhance desired properties while minimizing side effects.
Formulation in Drug Delivery Systems
Due to its potential solubility and stability characteristics, this compound may be formulated into various drug delivery systems. Its application in nanoparticle formulations or liposomal encapsulation could improve bioavailability and targeted delivery to tumor sites.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Triazole Derivatives in Cancer Therapy : A study reported the synthesis of triazole-based compounds that demonstrated potent antitumor activity through inhibition of tubulin polymerization.
- Antimicrobial Agents : Research on methoxy-substituted phenyl compounds revealed promising antimicrobial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
- CNS Active Compounds : Investigations into compounds with similar scaffolds have shown efficacy in treating anxiety disorders in preclinical models, indicating that this compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
Three closely related compounds are compared below:
Key Observations :
- Substituent Position : The meta vs. para positioning of methyl groups (m-tolyl vs. p-tolyl) influences steric interactions. For example, Compound B’s p-tolyl group may align differently in hydrophobic pockets compared to the target compound’s m-tolyl .
- Electron Effects : Compound A’s chloro group introduces an electron-withdrawing effect, which could enhance binding to electrophilic regions in targets (e.g., kinases) but may reduce metabolic stability compared to the target compound’s methoxy group .
Biological Activity
The compound 1-(2-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(m-tolyl)urea represents a novel synthetic derivative that combines a triazole and azepine scaffold. This structure is of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the triazole and azepine moieties. The process often includes the use of various coupling agents and solvents to achieve the desired purity and yield. Detailed methodologies can be referenced from studies focusing on similar fused heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antibacterial and antifungal properties of triazole derivatives. The compound exhibits significant activity against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli .
- Compounds with similar structures demonstrated broad-spectrum antimicrobial activity, indicating that the presence of both triazole and azepine rings contributes positively to their efficacy .
Anti-inflammatory Properties
Triazole-containing compounds have also been recognized for their anti-inflammatory effects . The mechanism often involves inhibition of specific enzymes or pathways associated with inflammation. For example:
- Studies on fused triazole-azepine hybrids suggest potential as non-steroidal anti-inflammatory agents , which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Urease Inhibition
Another noteworthy aspect of this compound's biological profile is its potential as a urease inhibitor . Urease is an enzyme associated with several pathogenic microorganisms:
- The compound's derivatives have shown promising inhibitory activity against urease with IC50 values ranging from 0.87 to 8.32 µM , indicating a strong potential for mitigating infections caused by urease-positive organisms like Helicobacter pylori and Proteus mirabilis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The introduction of various substituents on the phenyl or azepine rings can significantly alter the potency and selectivity of the biological activity.
- For instance, halogen substitutions have been correlated with enhanced antimicrobial efficacy due to increased lipophilicity and electronic effects .
Case Studies
Several case studies provide insight into the biological performance of similar compounds:
- A study published in MDPI reported on a series of synthesized triazole derivatives that exhibited notable antibacterial effects against clinical isolates .
- Another investigation highlighted the anti-inflammatory properties of triazole derivatives in animal models, demonstrating reduced edema and pain response compared to controls .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF or THF enhance reactivity), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts. Reaction progress should be monitored using TLC and validated via NMR spectroscopy .
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (cyclization steps) | Higher yields at 70°C |
| Solvent | DMF/THF (anhydrous conditions) | Reduces side reactions |
| Purification Method | Column chromatography | Purity >95% achievable |
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : A combination of spectroscopic methods is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons, urea NH signals, and triazole/azepine ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and triazole ring vibrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., methoxyphenyl, m-tolyl) while retaining the triazolo-azepine core. Key steps:
Synthesize analogs with modified aryl groups (e.g., halogenated or alkyl-substituted phenyl rings).
Test in vitro activity against target receptors (e.g., neurotransmitter receptors) using competitive binding assays.
Correlate electronic (Hammett σ values) and steric parameters with bioactivity .
Q. Table 2: SAR Comparison of Analogs
| Substituent Modification | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| m-Tolyl → 3-Fluorophenyl | 2.5 µM (↑ affinity) | |
| Methoxyphenyl → Chlorophenyl | 8.7 µM (↓ solubility) |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) can be addressed by:
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in the triazolo-azepine ring .
- Computational Modeling : DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
- Alternative Ionization Methods : Use ESI-MS alongside MALDI-MS to confirm molecular weight .
Q. How can the compound's mechanism of action be investigated in neurochemical pathways?
- Methodological Answer :
- Receptor Binding Assays : Screen against GABAₐ, NMDA, or serotonin receptors using radioligand displacement (³H-labeled antagonists) .
- Enzyme Inhibition Studies : Test activity against monoamine oxidase (MAO) or acetylcholinesterase via fluorometric assays .
- In Silico Docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., PDB ID: 6WGH for GABAₐ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Field Parameters : Adjust partial charges or solvation models in docking simulations (e.g., OPLS vs. AMBER) .
- Validate Assay Conditions : Ensure pH (7.4 for physiological mimicry) and temperature (37°C) are optimized to avoid false negatives .
- Synergistic Effects : Test combinatorial effects with co-ligands (e.g., allosteric modulators) that may enhance binding .
Synthesis and Characterization Workflow
Q. Figure 1: Recommended Workflow
Synthesis : Multi-step protocol with intermediate purification .
Characterization : NMR, MS, IR .
Bioactivity Testing : Receptor/enzyme assays .
Data Validation : Computational modeling to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
